molecular formula C25H24N2O6S B3532186 4-(4-morpholinylsulfonyl)benzyl 2-(benzoylamino)benzoate

4-(4-morpholinylsulfonyl)benzyl 2-(benzoylamino)benzoate

Cat. No. B3532186
M. Wt: 480.5 g/mol
InChI Key: GRSXCHNTUZZBJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-morpholinylsulfonyl)benzyl 2-(benzoylamino)benzoate, also known as MSB, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of sulfonamides and has been found to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-(4-morpholinylsulfonyl)benzyl 2-(benzoylamino)benzoate involves the inhibition of various enzymes and signaling pathways involved in cell growth and survival. 4-(4-morpholinylsulfonyl)benzyl 2-(benzoylamino)benzoate has been found to inhibit the activity of the protein kinase AKT, which is involved in the regulation of cell growth and survival. In addition, 4-(4-morpholinylsulfonyl)benzyl 2-(benzoylamino)benzoate has been found to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in cells.
Biochemical and Physiological Effects
4-(4-morpholinylsulfonyl)benzyl 2-(benzoylamino)benzoate has been found to have various biochemical and physiological effects. In addition to its anti-cancer properties, 4-(4-morpholinylsulfonyl)benzyl 2-(benzoylamino)benzoate has also been found to have anti-inflammatory and anti-oxidant properties. 4-(4-morpholinylsulfonyl)benzyl 2-(benzoylamino)benzoate has been found to inhibit the production of inflammatory cytokines and reactive oxygen species, which are involved in the development of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(4-morpholinylsulfonyl)benzyl 2-(benzoylamino)benzoate in lab experiments is its specificity and potency. 4-(4-morpholinylsulfonyl)benzyl 2-(benzoylamino)benzoate has been found to have a high degree of selectivity for its target enzymes and signaling pathways, which makes it an ideal tool for studying the role of these pathways in various biological processes. However, one of the limitations of using 4-(4-morpholinylsulfonyl)benzyl 2-(benzoylamino)benzoate in lab experiments is its potential toxicity. 4-(4-morpholinylsulfonyl)benzyl 2-(benzoylamino)benzoate has been found to have cytotoxic effects on some cell lines, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 4-(4-morpholinylsulfonyl)benzyl 2-(benzoylamino)benzoate. One area of research is the development of more potent and selective analogs of 4-(4-morpholinylsulfonyl)benzyl 2-(benzoylamino)benzoate that can be used as therapeutic agents for the treatment of cancer and other diseases. Another area of research is the investigation of the role of 4-(4-morpholinylsulfonyl)benzyl 2-(benzoylamino)benzoate in other biological processes, such as angiogenesis and neuroprotection. Finally, the development of new methods for the synthesis and purification of 4-(4-morpholinylsulfonyl)benzyl 2-(benzoylamino)benzoate may also lead to new applications for this compound in scientific research.

Scientific Research Applications

4-(4-morpholinylsulfonyl)benzyl 2-(benzoylamino)benzoate has been studied extensively for its potential applications in scientific research. One of the main areas of research has been in the field of cancer biology. 4-(4-morpholinylsulfonyl)benzyl 2-(benzoylamino)benzoate has been found to inhibit the growth and proliferation of cancer cells by targeting various signaling pathways involved in cell growth and survival.

properties

IUPAC Name

(4-morpholin-4-ylsulfonylphenyl)methyl 2-benzamidobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O6S/c28-24(20-6-2-1-3-7-20)26-23-9-5-4-8-22(23)25(29)33-18-19-10-12-21(13-11-19)34(30,31)27-14-16-32-17-15-27/h1-13H,14-18H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRSXCHNTUZZBJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)COC(=O)C3=CC=CC=C3NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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